Cas no 1291857-95-8 (N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide)
![N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1291857-95-8x500.png)
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
-
- インチ: 1S/C16H16Cl2FN5O/c17-10-2-4-11(5-3-10)21-15-14(22-24-23-15)16(25)20-8-9-1-6-13(19)12(18)7-9/h1-7,14-15,21-24H,8H2,(H,20,25)
- InChIKey: GFCTZDDSVALWFY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)NC1C(C(NCC2C=CC(=C(C=2)Cl)F)=O)NNN1
計算された属性
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 452
- トポロジー分子極性表面積: 77.2
- 疎水性パラメータ計算基準値(XlogP): 3.7
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-5939-20μmol |
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
1291857-95-8 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-5939-25mg |
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
1291857-95-8 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6609-5939-5mg |
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
1291857-95-8 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-5939-10mg |
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
1291857-95-8 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-5939-10μmol |
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
1291857-95-8 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-5939-1mg |
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
1291857-95-8 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-5939-30mg |
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
1291857-95-8 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6609-5939-4mg |
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
1291857-95-8 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6609-5939-15mg |
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
1291857-95-8 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6609-5939-5μmol |
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
1291857-95-8 | 5μmol |
$63.0 | 2023-09-07 |
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide 関連文献
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
8. Book reviews
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Introduction to N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide (CAS No. 1291857-95-8)
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1291857-95-8, belongs to a class of molecules known for their potential therapeutic applications. The intricate structure of this compound, featuring a triazole core and fluoro-substituted aromatic rings, makes it a subject of intense research interest.
The chemical structure of N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is characterized by its dual aromatic systems and functional groups. The presence of both chloro and fluoro substituents on the phenyl rings enhances its interaction with biological targets, making it a promising candidate for drug development. Specifically, the triazole ring in the molecule is known for its stability and ability to form hydrogen bonds, which is crucial for binding to biological receptors.
In recent years, there has been a surge in research focused on developing novel compounds with triazole moieties due to their broad spectrum of biological activities. The 1H-1,2,3-triazole core has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of chloro and fluoro groups into the aromatic rings further modulates the pharmacokinetic and pharmacodynamic properties of the compound, making it an attractive scaffold for medicinal chemists.
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of the triazole ring through cycloaddition reactions between azides and alkynes. Subsequent functionalization steps introduce the chloro and fluoro substituents onto the aromatic rings. The final step involves the formation of the amide bond between the triazole core and the amino group.
One of the key challenges in synthesizing this compound is maintaining regioselectivity during each step of the reaction. The presence of multiple reactive sites in the molecule necessitates careful optimization of reaction conditions to ensure high yields and purity. Advanced computational methods have been employed to predict optimal reaction pathways and minimize unwanted side reactions.
The biological activity of N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has been extensively evaluated in various in vitro and in vivo models. Preliminary studies have shown that this compound exhibits potent inhibitory effects against several target enzymes and receptors implicated in human diseases. Notably, it has demonstrated significant activity against enzymes involved in cancer cell proliferation and inflammation.
Recent research has highlighted the potential of this compound as an anti-cancer agent. Studies have shown that it can inhibit the activity of kinases that are crucial for tumor growth and metastasis. Additionally, it has been observed to induce apoptosis in cancer cells while sparing healthy cells, suggesting its potential as a targeted therapy. These findings have prompted further investigation into its mechanism of action and therapeutic potential.
The pharmacokinetic properties of N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide have also been studied to assess its suitability for clinical use. Initial pharmacokinetic studies indicate that the compound exhibits good oral bioavailability and prolonged half-life in animal models. These characteristics are favorable for developing a drug that can be administered orally with minimal dosing frequency.
In conclusion, N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,,2,,3-triazole-4-carboxamide (CAS No. 1291857-95-8) is a promising pharmaceutical compound with significant therapeutic potential. Its unique structure and biological activities make it an attractive candidate for further development in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing various human diseases.
1291857-95-8 (N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide) 関連製品
- 887567-04-6([1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)-)
- 190655-16-4(Tortoside A)
- 1094629-42-1(1,3-Dioxo-2,3-dihydro-1h-isoindole-4-sulfonamide)
- 2877763-36-3(4-[1-(5-bromo-3-methylpyridin-2-yl)piperidine-4-carbonyl]morpholine)
- 2028993-27-1(2H-Pyran-3-sulfonyl chloride, tetrahydro-6-methyl-)
- 888440-06-0(4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide)
- 1213645-12-5((2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol)
- 1422518-37-3(1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-)
- 1537509-88-8(N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide)
- 1353855-60-3(5-FLUORO-2-CYCLOPROPYLBROMOBENZENE)




